Cl-amidine

Beschreibung

Structural and Molecular Features

| Property | Value |

|---|---|

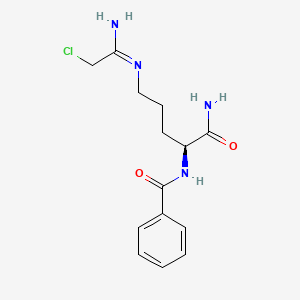

| Molecular Formula | C₁₄H₁₉ClN₄O₂ |

| Molecular Weight | 310.78 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)NC@@HC(=O)N |

| ChEMBL ID | CHEMBL1962361 |

| CAS Registry Number | 913723-61-2 |

The molecule features a benzamide moiety linked to a modified ornithine backbone, with a chloroethylidene "warhead" that irreversibly targets cysteine residues in PADs. Its stereochemistry at the α-carbon (S-configuration) is critical for binding specificity.

Historical Development of Haloacetamidine-based PAD Inhibitors

The discovery of this compound followed earlier efforts to modulate PAD activity. Key milestones include:

Early PAD Inhibitors

- F-amidine : The first-generation inhibitor, featuring a fluoroacetamidine warhead, demonstrated moderate PAD4 inhibition (IC₅₀: 22 μM) but limited selectivity.

- 2-Chloroacetamidine : Identified as a reactive scaffold, this compound inspired the design of covalent inhibitors targeting catalytic cysteines.

Optimization Leading to this compound

This compound emerged as a second-generation inhibitor with enhanced potency. Structural modifications included:

- Chloroethylidene substitution : Improved electrophilicity for covalent bond formation with PADs' Cys645.

- Benzamide terminus : Enhanced binding affinity to the substrate pocket.

Table 1: Comparative Potency of Haloacetamidine Inhibitors

| Inhibitor | PAD1 IC₅₀ (μM) | PAD4 IC₅₀ (μM) | Selectivity Ratio (PAD4/PAD1) |

|---|---|---|---|

| F-amidine | 30 ± 1.3 | 22 ± 2.1 | 0.73 |

| This compound | 0.8 ± 0.3 | 5.9 ± 0.3 | 7.4 |

| BB-Cl-amidine* | 8.5 ± 0.8 | 2.3 ± 0.2 | 0.27 |

*Third-generation inhibitor with biphenyl-benzimidazole modifications.

This compound’s pan-PAD inhibition profile (PAD1 > PAD4 > PAD3 > PAD2) enabled broad mechanistic studies, though later derivatives like TDFA and TDCA improved isozyme specificity.

Significance in Protein Arginine Deiminase Research

This compound has revolutionized understanding of PAD biology, particularly in disease contexts:

Mechanistic Insights into Citrullination

- Enzyme inactivation : this compound covalently modifies Cys645 in PAD4, blocking calcium-induced conformational changes required for catalysis.

- Histone citrullination : By inhibiting PAD4, this compound suppresses citrullination of histones H3 and H4, modulating gene expression (e.g., p53 targets like PUMA and p21).

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H19ClN4O2 |

|---|---|

Molekulargewicht |

310.78 g/mol |

IUPAC-Name |

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide |

InChI |

InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1 |

InChI-Schlüssel |

BPWATVWOHQZVRP-NSHDSACASA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N |

Synonyme |

chloramidine Cl-amidine N-alpha-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide N-BCl-I-OA cpd |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The synthesis begins with the nucleophilic addition of amines to nitriles, facilitated by CuCl and cesium carbonate (Cs₂CO₃) in trifluoroethanol (TFE) solvent. For example, benzylamine reacts with benzonitrile at 100°C for 15 hours to yield N-benzylbenzamidine with an 83% yield. Key optimizations include:

- Solvent screening : Polar solvents like TFE and ethanol enhanced yields (75–83%) compared to nonpolar solvents such as toluene, which produced negligible amounts.

- Temperature dependence : Reactions at 100°C achieved optimal conversion, while lower temperatures resulted in incomplete reactions.

This method’s scalability is limited by the need for oxygen as an oxidant, but its high selectivity for aromatic amidines makes it suitable for synthesizing this compound precursors.

Tetrazole Analog Derivatization for Chloroacetamidine Installation

A advanced strategy for introducing the chloroacetamidine warhead—a critical functional group in this compound—involves tetrazole-based intermediates. This approach, detailed in Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of this compound, employs a multi-step sequence:

Stepwise Synthesis

- Dehydration of carboxamide : Bz-Orn(Boc)-amide is treated with trifluoroacetic anhydride (TFAA) and triethylamine to form a cyano intermediate.

- Tetrazole formation : The cyano compound reacts with sodium azide in iso-propanol/water, yielding a tetrazole ring (68–78% yield).

- Deprotection and warhead installation : Boc deprotection with trifluoroacetic acid (TFA) generates a free amine, which is subsequently functionalized with chloroacetamidine using standard protocols.

Key Challenges

- Side reactions : Boc cleavage occasionally produces tert-butyl tetrazole derivatives, necessitating HPLC purification.

- Acidity management : Substituted tetrazoles lose inherent acidity, requiring precise pH control during warhead conjugation.

This method’s modularity allows for the synthesis of this compound analogs with enhanced PAD4 selectivity, though it demands specialized equipment for purification.

Physicochemical Properties of this compound

Data from GlpBio highlight critical parameters for formulation and storage:

- Molecular weight : 347.2 g/mol

- Solubility : 100 mg/mL in DMSO, 3 mg/mL in water

- Storage : -20°C in anhydrous solvents to prevent hydrolysis.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cl-Amidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Cl-Amidin kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, wodurch ihre chemische Struktur und Reaktivität verändert wird.

Häufige Reagenzien und Bedingungen:

Nucleophile: Zu den gängigen Nucleophilen, die in Substitutionsreaktionen verwendet werden, gehören Amine und Thiole.

Oxidationsmittel: Mittel wie Wasserstoffperoxid oder Kaliumpermanganat können für Oxidationsreaktionen verwendet werden.

Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Amidine liefern, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte oder reduzierte Formen von Cl-Amidin erzeugen können .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Cl-amidine has been investigated for its anti-cancer properties, particularly in the context of breast cancer treatment. A study demonstrated that this compound encapsulated in Poly(3-hydroxybutyrate) microspheres effectively inhibited vascular endothelial growth factor (VEGF) expression in the SK-BR-3 breast cancer cell line. The encapsulated this compound showed a significant reduction in VEGF expression compared to untreated cells, indicating its potential role as an anti-cancer agent when used in combination with other chemotherapeutics like rapamycin .

Immune Response Modulation

This compound's role in modulating immune responses has been extensively studied. In a murine model of lethal sepsis induced by cecal ligation and puncture, this compound improved survival rates and restored innate immune cell populations in bone marrow. The compound decreased pro-inflammatory cytokine levels (IL-1β, IL-6, and TNF-α) and enhanced bacterial clearance from the bloodstream and liver . These findings suggest that this compound may be beneficial in managing sepsis and other inflammatory diseases.

Autoimmune Diseases

Research has highlighted this compound's efficacy in models of autoimmune diseases such as systemic lupus erythematosus (SLE) and colitis. In a study involving MRL-Fas(lpr) mice, this compound treatment significantly reduced autoantibody production and improved kidney function, suggesting its potential as a therapeutic agent for SLE . Additionally, this compound was shown to suppress colitis symptoms in a dextran sulfate sodium mouse model by inhibiting PAD activity and reducing protein citrullination levels .

Cardiovascular Research

This compound's impact on cardiovascular health is also noteworthy. In studies involving rabbit models, this compound administration resulted in improved survival rates following induced kidney injury, highlighting its protective effects against organ damage during inflammatory responses . This suggests potential applications for this compound in cardiovascular disease management.

Mechanistic Insights into PAD Inhibition

The mechanism by which this compound exerts its effects involves the irreversible inhibition of PAD enzymes through covalent bonding with an active site cysteine residue. This inhibition leads to decreased protein citrullination, which is implicated in various pathological conditions including rheumatoid arthritis and neurodegenerative diseases . By targeting PAD activity, this compound can influence multiple signaling pathways involved in inflammation and autoimmunity.

Summary Table of Applications

Wirkmechanismus

Cl-amidine is often compared with other PAD inhibitors, such as F-amidine and tetrazole analogs . These compounds share similar mechanisms of action but differ in their potency, selectivity, and bioavailability . For example:

F-amidine: Another PAD inhibitor with similar inhibitory effects but different selectivity profiles.

Tetrazole Analogs: These analogs exhibit enhanced potency and selectivity towards specific PAD isozymes, making them valuable tools for studying the roles of individual PADs in disease.

Uniqueness: this compound’s ability to irreversibly inhibit multiple PAD isozymes (PAD1, PAD3, and PAD4) with high potency makes it a unique and valuable compound for research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Cl-Amidin wird häufig mit anderen PAD-Inhibitoren verglichen, wie z. B. F-Amidin und Tetrazol-Analoga . Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Potenz, Selektivität und Bioverfügbarkeit . Zum Beispiel:

Einzigartigkeit: Die Fähigkeit von Cl-Amidin, mehrere PAD-Isozyme (PAD1, PAD3 und PAD4) irreversibel und mit hoher Potenz zu hemmen, macht es zu einer einzigartigen und wertvollen Verbindung für Forschung und therapeutische Anwendungen .

Ähnliche Verbindungen:

- F-Amidin

- Tetrazol-Analoga

- BB-Cl-Yne und BB-F-Yne (klickbare Sonden für PADs)

Biologische Aktivität

Cl-amidine is a peptidylarginine deiminase (PAD) inhibitor that has garnered attention for its diverse biological activities, particularly in the context of inflammation, cancer, and autoimmune diseases. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on immune responses, and potential therapeutic applications.

This compound functions primarily by inhibiting PAD enzymes, which are responsible for the post-translational modification of proteins through citrullination. This modification can influence various biological processes, including gene expression, cell signaling, and immune responses. The inhibition of PADs by this compound has been linked to several beneficial effects in preclinical models.

Effects on Immune Response

-

Sepsis and Inflammation :

- In a study involving cecal ligation and puncture (CLP) models of sepsis, this compound treatment significantly improved survival rates and reduced markers of inflammation. Mice treated with this compound showed decreased levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α compared to controls .

- This compound also mitigated bone marrow atrophy and restored innate immune cell populations in septic mice, suggesting a protective role against sepsis-induced immune dysfunction .

-

Neutrophil Extracellular Trap (NET) Formation :

- This compound has been shown to reduce NET formation in neutrophils, which is critical in the context of inflammatory diseases. In CLP models, treatment with this compound led to a significant reduction in histone citrullination and NET formation, indicating its potential to modulate neutrophil activity during sepsis .

Anticancer Activity

This compound exhibits promising anticancer properties across various cancer types, particularly glioblastoma. Research indicates that it can induce apoptosis in cancer cell lines while showing minimal toxicity to normal cells. For instance:

- In vitro Studies : this compound demonstrated significant cytotoxic effects on glioblastoma cell lines (U-87 MG), suggesting its potential as an anticancer agent .

- Mechanism of Action : The compound's ability to inhibit PADs may disrupt cancer cell survival pathways by altering protein citrullination patterns that are often dysregulated in tumors .

Effects on Autoimmune Diseases

This compound's immunomodulatory effects extend to autoimmune conditions such as lupus and rheumatoid arthritis:

- Lupus Models : In murine models of lupus, this compound treatment resulted in reduced disease severity and improved histological outcomes . Its ability to modulate immune responses makes it a candidate for therapeutic strategies targeting autoimmune diseases.

- Rheumatoid Arthritis : this compound has shown potential in alleviating symptoms of collagen-induced arthritis by reducing inflammatory markers and improving joint health .

Summary of Research Findings

Case Studies

- Sepsis Model :

- Cancer Treatment :

- Autoimmune Response Modulation :

Q & A

Q. What experimental approaches are used to determine Cl-amidine’s inhibitory effects on PAD isoforms?

this compound’s pan-PAD inhibition is quantified via in vitro enzymatic assays using recombinant PAD isoforms. IC50 values are derived from dose-response curves: 5.9 ± 0.3 μM (PAD4), 0.8 ± 0.3 μM (PAD1), and 6.2 ± 1.0 μM (PAD3) . Cell-based validation involves measuring citrullinated histone H3 (CitH3) levels via Western blot or immunofluorescence in PAD-expressing cells (e.g., HL-60 granulocytes) . For reproducibility, ensure enzyme activity buffers (pH 7.6, 2 mM CaCl₂) and negative controls (e.g., DMSO vehicle) are included .

Q. How to design a study assessing this compound’s impact on apoptosis in cancer cells?

Use cell lines with confirmed PAD expression (e.g., HT29 colon cancer or TK6 lymphoblasts). Treat cells with this compound (10–100 μM) for 24–72 hours. Apoptosis is assessed via Annexin V/PI staining and caspase-3 activation . Cell cycle arrest (G1 phase) is quantified via flow cytometry, with p53 and miRNA-16 induction validated by qRT-PCR . Include dose-response curves and statistical analysis (ANOVA with Tukey’s post-hoc test) to determine significance .

Q. What in vivo models validate this compound’s efficacy in inflammatory diseases?

- Sepsis : Intraperitoneal this compound (40 mg/kg) administered 1 h post-cecal ligation and puncture (CLP) improves survival by suppressing CitH3 and NETs .

- Colitis : DSS-induced colitis models show reduced histopathology scores (dose-dependent: 10–50 mg/kg) via oral administration .

- Atherosclerosis/AAA : Ultrasonography and elastin degradation assays in PPE-induced AAA models demonstrate reduced aortic diameter and NET markers (CitH3, MPO) .

Q. What are standard assays for evaluating NET inhibition by this compound?

- CitH3 Detection : ELISA or Western blot of plasma/tissue lysates .

- Immunofluorescence : Co-stain for MPO and CitH3 in tissue sections (e.g., septic or AAA models) .

- Functional Assays : Measure NET-driven pathologies (e.g., thrombus formation in arterial injury models) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s therapeutic outcomes across disease models?

Discrepancies (e.g., efficacy in sepsis vs. no effect in adipose inflammation ) arise from context-dependent NET roles. In sterile inflammation (e.g., obesity), NETs may not drive pathology, while in infections, NET inhibition compromises host defense. Mitigate by:

- Model-Specific Validation : Pre-screen for NET involvement via histopathology or CitH3 quantification.

- Dose Optimization : Test higher doses (e.g., 100 mg/kg) in resistant models .

- Mechanistic Profiling : Compare PAD4 knockout vs. This compound-treated cohorts to isolate NET-independent effects .

Q. What methodological considerations apply when combining this compound with other inhibitors?

Synergy studies require:

- Dose Matrix Testing : Use sub-IC50 doses of this compound and co-inhibitors (e.g., ROS scavengers like NAC) to avoid toxicity .

- Pathway Crosstalk Analysis : Assess downstream targets (e.g., JAK3-STAT5 in macrophage polarization ) via RNA-seq or phosphoproteomics.

- Pharmacokinetic Overlap : Ensure co-administered drugs have compatible half-lives (e.g., this compound’s ~4–6 hr in vivo stability ).

Q. How to overcome this compound’s bioavailability limitations?

this compound’s hydrophilicity limits cell permeability . Strategies include:

- Derivative Use : BB-Cl-amidine (10-fold lower IC50) improves solubility and reduces splenomegaly in lupus models .

- Nanoformulation : Encapsulate in liposomes to enhance tissue targeting (e.g., pancreatic delivery in AP models ).

- Route Adjustment : Subcutaneous administration improves plasma stability in SLE models .

Q. How to isolate PAD4-specific effects when using pan-PAD inhibitors like this compound?

- Isoform-Selective Assays : Compare this compound’s effects in PAD4-KO vs. wild-type cells .

- Genetic Silencing : siRNA knockdown of PAD1/PAD3 in in vitro models .

- Biomarker Profiling : Quantify isoform-specific citrullination targets (e.g., fibrinogen for PAD4 ).

Methodological Best Practices

- Statistical Rigor : Use power analysis to determine sample size (e.g., n ≥ 6/group for murine studies ). Report SEM and apply non-parametric tests (Kruskal-Wallis) for non-normal data .

- Data Reproducibility : Include detailed supplemental methods (e.g., this compound preparation in DMSO ) and raw data in repositories .

- Ethical Compliance : Obtain IACUC approval for animal studies and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.